2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a pyridin-4-yl moiety. The sulfanyl (-S-) linker connects the triazole ring to the acetamide group, which is further functionalized with an amide (-NHCO-) group. Its structural complexity allows for interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.
Properties
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c16-13(21)10-22-15-19-18-14(11-6-8-17-9-7-11)20(15)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMQAAMXSONZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps:
Starting Materials: The synthesis begins with isonicotinohydrazide and isothiocyanatobenzene.
Reaction Conditions: These starting materials are refluxed in ethanol for 5 hours to form 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide.
Intermediate Formation: The intermediate is then dissolved in a sodium hydroxide solution and refluxed for 4 hours.
Final Product: This intermediate is then reacted with 2-chloroacetonitrile in the presence of sodium hydroxide and N,N-dimethylformamide, followed by stirring overnight.
Chemical Reactions Analysis
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives.
Scientific Research Applications
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Pharmacological and Biochemical Insights
- Anti-Exudative Activity: Analogues with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative effects in rodent models, comparable to diclofenac sodium at 10 mg/kg . The phenyl-pyridinyl variant showed moderate activity, suggesting that bulkier aromatic groups may reduce efficacy in this context.
- Antiproliferative Activity : Chloro- and trifluoromethyl-substituted derivatives (e.g., the compound in and ) exhibited potent inhibition of cancer cell lines (IC₅₀ = 1.2–3.8 μM), attributed to enhanced electron-withdrawing effects improving target engagement .
- Enzyme Inhibition: The amino-substituted triazole in showed specificity for tyrosine kinases due to hydrogen bonding between the amino group and catalytic residues. In contrast, the allyl-substituted analogue in lacked this interaction, resulting in lower potency.
Structure-Activity Relationships (SARs)
- Triazole Substituents: Pyridinyl groups at the 5-position enhance water solubility and π-π stacking with biological targets.
- Acetamide Modifications : Electron-withdrawing groups (e.g., -CF₃ in ) improve metabolic stability, while methoxy groups (e.g., in ) enhance bioavailability through reduced CYP450 metabolism.
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